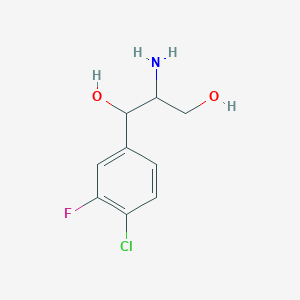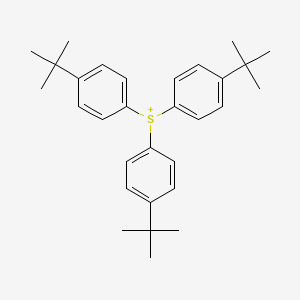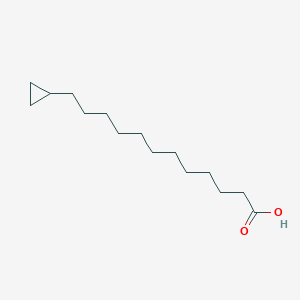
4-(Allyloxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Allyloxy)benzenesulfonamide is an organic compound characterized by the presence of an allyloxy group attached to a benzene ring, which is further substituted with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)benzenesulfonamide typically involves the following steps:
Preparation of 4-Hydroxybenzenesulfonamide: This can be achieved by sulfonation of phenol followed by amination.
Allylation: The 4-hydroxybenzenesulfonamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
The reaction conditions generally involve:
Solvent: Dimethylformamide (DMF) or acetone.
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.
化学反応の分析
Types of Reactions
4-(Allyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(Allyloxy)benzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
4-(Allyloxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including pain modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Allyloxy)benzenesulfonamide, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can modulate physiological processes, including pain perception.
類似化合物との比較
Similar Compounds
4-(Methoxy)benzenesulfonamide: Similar structure but with a methoxy group instead of an allyloxy group.
4-(Ethoxy)benzenesulfonamide: Contains an ethoxy group instead of an allyloxy group.
4-(Propoxy)benzenesulfonamide: Features a propoxy group in place of the allyloxy group.
Uniqueness
4-(Allyloxy)benzenesulfonamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its binding affinity to enzymes and its overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
4-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H2,10,11,12) |
InChIキー |
OYORSBMGLVESSS-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)







![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)


